molecular formula C16H16N2O6 B2887786 N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide CAS No. 1448048-03-0

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide

Cat. No.: B2887786
CAS No.: 1448048-03-0
M. Wt: 332.312
InChI Key: JIMNBHLNAIRRAD-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound that features a benzodioxole ring and a furan ring

Scientific Research Applications

Chemistry

In chemistry, N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could potentially lead to the development of new anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzodioxole and furan rings are then coupled through a series of reactions involving amide bond formation. This often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, stabilizing the compound within the active site of the target molecule. This can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide: shares similarities with other compounds containing benzodioxole and furan rings, such as:

Uniqueness

The uniqueness of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-12(10-4-6-22-8-10)3-5-17-15(20)16(21)18-11-1-2-13-14(7-11)24-9-23-13/h1-2,4,6-8,12,19H,3,5,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMNBHLNAIRRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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